molecular formula C17H18FNO2 B3755059 N-(4-fluorophenyl)-4-(3-methylphenoxy)butanamide

N-(4-fluorophenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B3755059
M. Wt: 287.33 g/mol
InChI Key: WCPJLXXELHBUMZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(3-methylphenoxy)butanamide is an organic compound that features a fluorinated phenyl group and a methyl-substituted phenoxy group connected by a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(3-methylphenoxy)butanamide typically involves the following steps:

    Formation of the butanamide backbone: This can be achieved by reacting 4-bromobutanoyl chloride with an appropriate amine, such as 4-fluoroaniline, under basic conditions.

    Introduction of the phenoxy group: The intermediate product is then reacted with 3-methylphenol in the presence of a base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or phenoxy rings.

Scientific Research Applications

N-(4-fluorophenyl)-4-(3-methylphenoxy)butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structural features make it a candidate for use in the design of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: The compound can be used in studies investigating its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential biological activity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the methyl-substituted phenoxy group may contribute to its binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-(3-methylphenoxy)butanamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-fluorophenyl)-4-(3-ethylphenoxy)butanamide: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.

Uniqueness

N-(4-fluorophenyl)-4-(3-methylphenoxy)butanamide is unique due to the presence of both a fluorinated phenyl group and a methyl-substituted phenoxy group. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(3-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-13-4-2-5-16(12-13)21-11-3-6-17(20)19-15-9-7-14(18)8-10-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPJLXXELHBUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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